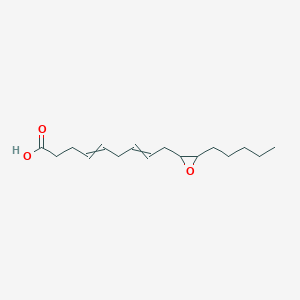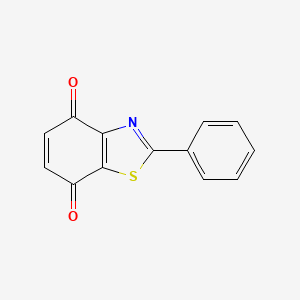
Benzenepropanoic acid, 1,1-dimethyldecyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzenepropanoic acid, 1,1-dimethyldecyl ester: is an organic compound that belongs to the class of esters. It is characterized by the presence of a benzene ring attached to a propanoic acid moiety, which is further esterified with a 1,1-dimethyldecyl group. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Benzenepropanoic acid, 1,1-dimethyldecyl ester typically involves the esterification of benzenepropanoic acid with 1,1-dimethyldecanol. The reaction is usually carried out in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. The product is then purified by distillation or recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor containing the acid catalyst. The reaction conditions are optimized to achieve high yields and purity of the ester. The product is then separated and purified using techniques such as distillation, extraction, and chromatography.
化学反応の分析
Types of Reactions: Benzenepropanoic acid, 1,1-dimethyldecyl ester can undergo various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids and alcohols.
Reduction: Reduction of the ester can yield the corresponding alcohol and benzenepropanoic acid.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Major Products:
Oxidation: Benzenepropanoic acid and 1,1-dimethyldecanol.
Reduction: Benzenepropanoic acid and 1,1-dimethyldecanol.
Substitution: Various substituted esters depending on the nucleophile used.
科学的研究の応用
Benzenepropanoic acid, 1,1-dimethyldecyl ester has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the preparation of other compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized as an additive in the production of polymers, plastics, and other materials to enhance their properties.
作用機序
The mechanism of action of Benzenepropanoic acid, 1,1-dimethyldecyl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release benzenepropanoic acid and 1,1-dimethyldecanol, which can then interact with various enzymes and receptors in biological systems. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
- Benzenepropanoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-, methyl ester
- Benzenepropanoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-, 2-ethylhexyl ester
Comparison: Benzenepropanoic acid, 1,1-dimethyldecyl ester is unique due to its specific ester group, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and stability profiles, making it suitable for specific applications in research and industry.
特性
CAS番号 |
434935-66-7 |
|---|---|
分子式 |
C21H34O2 |
分子量 |
318.5 g/mol |
IUPAC名 |
2-methylundecan-2-yl 3-phenylpropanoate |
InChI |
InChI=1S/C21H34O2/c1-4-5-6-7-8-9-13-18-21(2,3)23-20(22)17-16-19-14-11-10-12-15-19/h10-12,14-15H,4-9,13,16-18H2,1-3H3 |
InChIキー |
RYDAQTLOZYEGLM-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCC(C)(C)OC(=O)CCC1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-[(2E)-3-{4-[(E)-Phenyldiazenyl]phenyl}triaz-2-en-1-yl]naphthalene-1,3-disulfonic acid](/img/structure/B14246272.png)
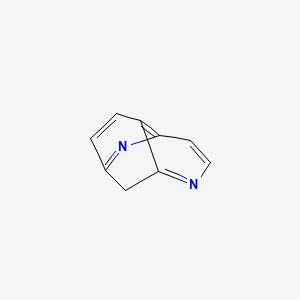
![2,4-Di-tert-butyl-6-[(cyclohexylamino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14246278.png)
![8-[(1R,5S)-4-Oxo-5-(pent-2-en-1-yl)cyclopent-2-en-1-yl]octanoic acid](/img/structure/B14246284.png)
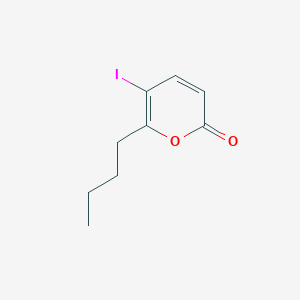
![Acetic acid, [2-methoxy-4-(4-phenylazophenyliminomethyl)phenyl]-](/img/structure/B14246304.png)
![3,3'-[1,4-Phenylenebis(carbonyloxy)]dibenzoic acid](/img/structure/B14246311.png)
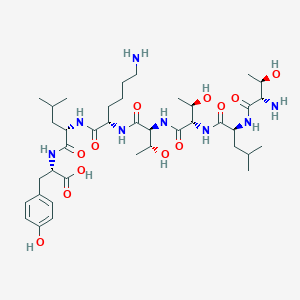
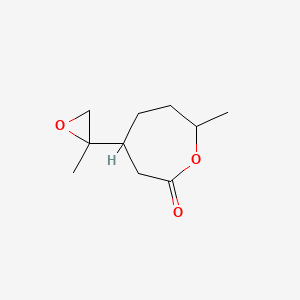
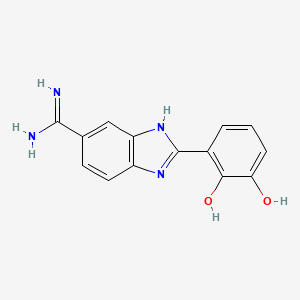
![4H-1-Benzopyran-4-one, 2,3-dihydro-2-[2-(phenylmethoxy)phenyl]-](/img/structure/B14246344.png)
![N-[5-(4-methoxyphenyl)-6-methyl-2-oxo-pyran-3-yl]benzamide](/img/structure/B14246363.png)
